1-Hexen-3-one

Odor threshold GC-Olfactometry Structure–odor relationship

1-Hexen-3-one (hex-1-en-3-one, propyl vinyl ketone) is a volatile α,β-unsaturated ketone (enone) with the molecular formula C₆H₁₀O and molecular weight 98.14 g/mol. It belongs to the 1-alken-3-one homologous series and is characterized by a conjugated vinyl ketone moiety that confers both high olfactory potency and electrophilic reactivity.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 1629-60-3
Cat. No. B150981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexen-3-one
CAS1629-60-3
SynonymsPropyl Vinyl Ketone;  Vinyl Propyl Ketone
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCCCC(=O)C=C
InChIInChI=1S/C6H10O/c1-3-5-6(7)4-2/h4H,2-3,5H2,1H3
InChIKeyJTHNLKXLWOXOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexen-3-one (CAS 1629-60-3): A Distinctive C6 Alkenone for Flavor, Fragrance, and Biocatalytic Research


1-Hexen-3-one (hex-1-en-3-one, propyl vinyl ketone) is a volatile α,β-unsaturated ketone (enone) with the molecular formula C₆H₁₀O and molecular weight 98.14 g/mol [1]. It belongs to the 1-alken-3-one homologous series and is characterized by a conjugated vinyl ketone moiety that confers both high olfactory potency and electrophilic reactivity. This compound occurs naturally in a range of foods and botanicals—including papaya, artichokes, butter, corn oil, raspberries, rosemary essential oil, and cured hams [2]—and is listed as an EU-recognized flavoring substance (FL No. 07.161) [3]. Laboratory procurement typically supplies 1-hexen-3-one at ≥90% purity, stabilized with 0.5% 4-methoxyphenol to prevent polymerization, and it requires storage away from light and sources of ignition due to its flammable and irritant properties .

F
Flavor reconstitution & natural-identical formulation research
A
Analytical reference standard for GC-MS/GC-O volatile profiling
B
Biocatalytic substrate for enone reductase E I studies

Why 1-Hexen-3-one Cannot Be Replaced by 1-Octen-3-one, Hexanal, or 1-Penten-3-one in Flavor and Enzyme Applications


Within the 1-alken-3-one series, odor quality and threshold values shift dramatically with chain length: the five-carbon 1-penten-3-one is pungent and fishy; 1-hexen-3-one transitions to metallic, vegetable-like, and glue-like–geranium nuances; and the eight-carbon 1-octen-3-one becomes mushroom-like and metallic [1]. The odor detection threshold of 1-hexen-3-one in air (0.0032 ng/L) is the lowest among all studied 1-alken-3-ones—approximately 17,000-fold lower than that of 1-dodecen-3-one (55 ng/L) [2]. When enzymatic activity is considered, saccharomyces enone reductases E I and E II exhibit peak catalytic activity with 1-hexen-3-one and 1-octen-3-one, respectively—demonstrating that structural homology does not translate to interchangeable biochemical behavior [3]. These orthogonal differences in sensory and enzymatic profiles mean that downstream formulations, analytical calibrations, and biocatalytic processes are each tuned to a specific alkenone; substituting an analog without revalidation risks off-odor, mistargeting, and altered reaction kinetics.

1-Octen-3-one Odor quality shifts to mushroom-like/metallic; detection threshold differs dramatically, altering sensory impact in formulations.
Hexanal Aldehyde reactivity and chromatographic retention differ; cannot replicate the enone-specific biochemical or olfactory profile.
1-Penten-3-one Pungent, fishy character replaces metallic/geranium nuance; enone reductase substrate preference shifts away from E I activity peak.

Quantitative Differential Evidence for 1-Hexen-3-one: Odor Threshold, Enzymatic Specificity, Chromatographic Retention, and Food Matrix Potency


Odor Detection Threshold in Air: 1-Hexen-3-one Is 17,000-Fold More Potent Than 1-Dodecen-3-one

In a systematic gas chromatography–olfactometry (GC-O) study of nine 1-alken-3-ones, 1-hexen-3-one exhibited the lowest odor detection threshold in air at 0.0032 ng/L, compared with 55 ng/L for 1-dodecen-3-one—a 17,188-fold difference [1]. Within the same homologous series, this extreme sensitivity is unique to the C6 member; longer-chain ketones (C7–C12) showed progressively higher thresholds. The threshold was determined using a DB-FFAP column with (E)-2-decenal as internal standard and a trained panel of 5–7 assessors performing dilution series analyses from FD 1 to FD 16384.

Odor threshold in air
Head-to-head
0.0032 ng/L (vs. 55 ng/L for 1-dodecen-3-one)
Supports trace-level flavor formulation research.
~17,000-fold difference; GC-O with DB-FFAP column.
Odor threshold GC-Olfactometry Structure–odor relationship

Enzymatic Substrate Preference: Saccharomyces Enone Reductase E I Shows Highest Activity with 1-Hexen-3-one, Distinct from E II

Two purified enone reductases from Saccharomyces cerevisiae—E I (NADPH-dependent, 75 kDa) and E II (NADH-dependent, 130 kDa)—both accept 1-hexen-3-one and 1-octen-3-one as substrates but display divergent maximal activities. Enzyme E I showed its highest activity with 1-hexen-3-one, whereas enzyme E II showed its highest activity with 1-octen-3-one [1]. The Km values for 1-octen-3-one were determined as 0.54 mM for E I and 0.20 mM for E II, both at optimal pH 4.8. Quantitative Km data for 1-hexen-3-one were not reported, but the qualitative activity ranking establishes differential substrate preference between the two isoenzymes.

Enzyme substrate preference
Head-to-head
Enone reductase E I shows highest activity with 1-hexen-3-one; E II prefers 1-octen-3-one.
Supports biocatalyst-substrate pairing for enantioselective reduction.
Km for 1-octen-3-one: 0.20 mM (E II); quantitative Km for 1-hexen-3-one not reported.
Enone reductase Substrate specificity Biocatalysis

Kovats Retention Index (RI = 747): Chromatographic Differentiation from the Isomeric Saturated Analog Hexan-3-one and the Aldehyde Hexanal

On standard non-polar GC columns, 1-hexen-3-one has a Kovats retention index of 747 [1]. This value is markedly lower than that of the isomeric saturated ketone hexan-3-one (RI ≈ 784 on non-polar columns) and the aldehyde hexanal (RI ≈ 800), enabling chromatographic resolution of these structurally related C6 carbonyl volatiles. On semi-standard non-polar phases, reported RI values for 1-hexen-3-one range from 747 to 790, while on polar phases values range from 1081 to 1120, reflecting the compound's moderate polarity imparted by the conjugated enone system [2].

Kovats retention index
Method context
RI = 747 (non-polar column)
Enables chromatographic resolution from hexan-3-one (RI 784) and hexanal (RI 800).
ΔRI = 37–53; confirms distinct elution for peak assignment.
Gas chromatography Kovats retention index Volatile analysis

Odor Quality Divergence: 1-Hexen-3-one Is Glue-like/Geranium/Fruity, Not Mushroom-like Like Its C8 Analog

In GC-O odor quality determination by a trained panel, 1-hexen-3-one was described as glue-like, geranium-like, and fruity—a profile that diverges from the mushroom-like, metallic character of its closest homologs 1-octen-3-one and 1-nonen-3-one [1]. This is consistent with broader class-level observations: in the alk-1-en-3-one series, odor quality transitions from pungent (C5), to metallic/vegetable-like (C6–C7), to mushroom-like (C8–C9) as chain length increases [2]. 1-Hexen-3-one is thus the smallest chain-length member that still delivers vegetable and metallic notes without the pungency of 1-penten-3-one.

Odor quality descriptors
Class-level
Glue-like, geranium-like, fruity (trained panel GC-O)
Unique profile may not replicate with C5 or C8 analogs.
Qualitative divergence from mushroom-like (C8) and pungent (C5) homologs.
Odor quality Sensory science Flavor formulation

Identification as a Potent Odorant in Rosemary Essential Oil: A Newly Reported Key Aroma Compound with High Odor Activity Value

In a 2026 GC-Olfactometry and GC-MS study of rosemary essential oils from six genotypes, 1-hexen-3-one was identified as one of seven compounds with the greatest impact on overall odor—alongside 1,8-cineole, α-pinene, β-damascenone, 1-octen-3-one, linalool, and fenchol [1]. Notably, 1-hexen-3-one and β-damascenone had never been reported in rosemary EO before this study, while 1-octen-3-one and fenchol had only been detected at trace levels. The determination was based on flavor dilution (FD) factors via aroma extract dilution analysis (AEDA) and odor activity values (OAVs) calculated after GC-MS quantification.

Rosemary EO key odorant
Supporting evidence
Newly identified among top-7 impact odorants by FD factor and OAV.
Supports rosemary essential oil authentication and genotype differentiation.
First-time reporting; dual-marker potential with β-damascenone.
Essential oil Rosemary Odor activity value

Inclusion Among Most Potent Flavor Compounds in Fresh Raspberry: CharmAnalysis GC-O Ranking

Using a retronasal aroma simulator (RAS) coupled with CharmAnalysis GC-O, 1-hexen-3-one was ranked among the most potent flavor compounds in fresh raspberries, alongside β-damascenone, diacetyl, sotolon, 1-nonen-3-one, 1-octen-3-one, and (Z)-3-hexenal [1]. The headspace dilution series approach yields odor potency measures (Charm values) that integrate both concentration and threshold; the co-occurrence of 1-hexen-3-one with 1-octen-3-one and 1-nonen-3-one illustrates the complementary, non-redundant contributions of multiple 1-alken-3-ones to the composite raspberry aroma profile.

Raspberry aroma potency
Supporting evidence
Ranked among most potent flavor compounds in CharmAnalysis GC-O.
Supports raspberry flavor reconstitution research.
Co-identified with β-damascenone, 1-octen-3-one, etc.
Raspberry aroma CharmAnalysis Retronasal aroma

High-Impact Application Scenarios for 1-Hexen-3-one: From Flavor Reconstitution to Biocatalytic Synthesis


Raspberry and Red Fruit Flavor Reconstitution

1-Hexen-3-one has been analytically confirmed as one of the most potent odor-active compounds in fresh raspberries via CharmAnalysis GC-O [1]. Flavor houses developing natural-identical raspberry, strawberry, or tropical fruit formulations can use 1-hexen-3-one at trace levels to supply the metallic, vegetable-like depth that distinguishes authentic fruit profiles from simplified ester-based blends. Its extreme odor potency (threshold 0.0032 ng/L in air) means that sub-ppm dosing in the final product is sufficient to achieve a perceptible sensory contribution, minimizing raw material cost and avoiding over-flavoring [2].

Rosemary Essential Oil Authentication and Genotype Fingerprinting

The 2026 identification of 1-hexen-3-one as a newly reported key odorant in rosemary essential oil—alongside its absence in prior EO characterizations—makes this compound a valuable marker for authenticity testing and genotype differentiation [3]. Quality control laboratories can quantify 1-hexen-3-one via GC-MS (using its distinct RI of 747 on non-polar columns) to detect adulteration or verify geographical/chemotypic origin. Its presence at quantifiable levels, in combination with β-damascenone, provides a dual-marker system for rosemary EO fingerprinting.

Vegetable, Green, and Metallic Flavor Formulations

The unique odor quality profile of 1-hexen-3-one—glue-like, geranium-like, and fruity—distinguishes it from both the pungent C5 analog (1-penten-3-one) and the mushroom-dominant C8 analog (1-octen-3-one) [2]. This makes it the compound of choice for flavorists designing cooked vegetable, green leaf, linseed oil, and metallic notes in savory flavors, beverage emulsions, and processed food applications. Its natural occurrence in artichokes, corn oil, and butter further supports clean-label flavor labeling in jurisdictions where natural-identical status is recognized.

Enantioselective Biocatalysis Using Saccharomyces Enone Reductases

Enone reductase E I from S. cerevisiae exhibits its highest catalytic activity with 1-hexen-3-one as substrate, enabling the enantioselective reduction of the α,β-unsaturated double bond to yield chiral saturated ketones [4]. This biocatalytic route is valuable for the synthesis of chiral building blocks in pharmaceutical intermediate production. Laboratories procuring 1-hexen-3-one for biocatalysis should verify purity ≥95% (GC) and confirm the absence of polymerization products that could inhibit enzyme activity; the stabilized grade with 0.5% 4-methoxyphenol is suitable provided the stabilizer does not interfere with the specific enzyme system.

Application
Selection Property
Validation Focus
Raspberry & red fruit flavor reconstitution
Trace-level flavor building block
CharmAnalysis-OAV verified odor potency
Rosemary essential oil authentication
Dual-marker authenticity testing
GC-MS retention index confirmation (RI 747)
Vegetable, green & metallic flavor design
Distinct glue-like–geranium–fruity odor profile
Sensory panel differentiation from C5/C8 analogs
Enantioselective biocatalysis research
Substrate for enone reductase E I (NADPH)
Enzyme activity assay & purity verification

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